molecular formula C8H10Cl2N2O B8303525 (+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol

(+/-)-1-(2,4-Dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol

Cat. No. B8303525
M. Wt: 221.08 g/mol
InChI Key: DEUYGEMGEPLCDY-UHFFFAOYSA-N
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Patent
US07112676B2

Procedure details

(±)-1-(2,4-Dichloro-pyrimidin-5-yl)-2-methyl-propan-1-ol (0.18 g; 0.83 mmol) (from Example 11a supra) was combined with N,N-diisopropyl-ethylamine (0.37 mL; 2.10 mmol) (Aldrich) and a small volume of dibromomethane (50 μL) (Aldrich) to help solubilize the mixture. Only a small amount of material remained insoluble. Neat phosphorus oxybromide (0.22 g; 0.85 mmol) (Aldrich) was added in one portion. Reaction mixture was stirred for 10 minutes and then partitioned between ethyl acetate and water. The organic phase was washed with brine, dried over anhydrous sodium sulfate, filtered and concentrated. Purification by flash chromatography (Biotage 12M) gave (±)-5-(1-bromo-2-methyl-propyl)-2,4-dichloro-pyrimidine as a colorless oil. (Yield 79.5 mg; 33.7%).
Quantity
0.18 g
Type
reactant
Reaction Step One
Quantity
0.37 mL
Type
reactant
Reaction Step Two
Quantity
0.22 g
Type
reactant
Reaction Step Three
Quantity
50 μL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[N:7]=[C:6]([Cl:8])[C:5]([CH:9](O)[CH:10]([CH3:12])[CH3:11])=[CH:4][N:3]=1.C(N(CC)C(C)C)(C)C.P(Br)(Br)([Br:25])=O>BrCBr>[Br:25][CH:9]([C:5]1[C:6]([Cl:8])=[N:7][C:2]([Cl:1])=[N:3][CH:4]=1)[CH:10]([CH3:12])[CH3:11]

Inputs

Step One
Name
Quantity
0.18 g
Type
reactant
Smiles
ClC1=NC=C(C(=N1)Cl)C(C(C)C)O
Step Two
Name
Quantity
0.37 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Step Three
Name
Quantity
0.22 g
Type
reactant
Smiles
P(=O)(Br)(Br)Br
Step Four
Name
Quantity
50 μL
Type
solvent
Smiles
BrCBr

Conditions

Stirring
Type
CUSTOM
Details
was stirred for 10 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Reaction mixture
CUSTOM
Type
CUSTOM
Details
partitioned between ethyl acetate and water
WASH
Type
WASH
Details
The organic phase was washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification by flash chromatography (Biotage 12M)

Outcomes

Product
Details
Reaction Time
10 min
Name
Type
product
Smiles
BrC(C(C)C)C=1C(=NC(=NC1)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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